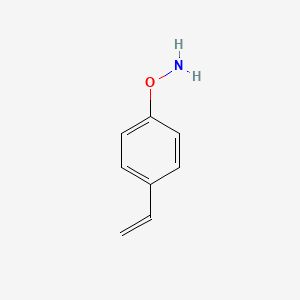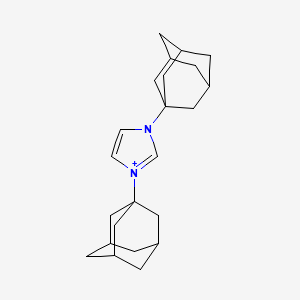
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a bromo substituent on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-6-bromo-3-pyridinecarboxylic acid and ethyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The carboxylic acid group of 4-amino-6-bromo-3-pyridinecarboxylic acid reacts with ethyl acrylate to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromo group may produce azido or thiol-substituted compounds.
Applications De Recherche Scientifique
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate involves its interaction with specific molecular targets. The amino and bromo substituents on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. The ethyl ester group may also play a role in enhancing the compound’s bioavailability and stability.
Comparaison Avec Des Composés Similaires
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate can be compared with other pyridine derivatives, such as:
Ethyl (E)-3-(4-Amino-3-pyridyl)acrylate: Lacks the bromo substituent, which may affect its reactivity and binding properties.
Ethyl (E)-3-(4-Nitro-6-bromo-3-pyridyl)acrylate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
Ethyl (E)-3-(4-Amino-6-chloro-3-pyridyl)acrylate: Has a chloro substituent instead of a bromo substituent, which may influence its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C10H11BrN2O2 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
ethyl 3-(4-amino-6-bromopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-10(14)4-3-7-6-13-9(11)5-8(7)12/h3-6H,2H2,1H3,(H2,12,13) |
Clé InChI |
QXTOURHVIWUYNY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CN=C(C=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)













